molecular formula C12H10ClNOS B12628696 5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one CAS No. 918107-92-3

5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one

Cat. No.: B12628696
CAS No.: 918107-92-3
M. Wt: 251.73 g/mol
InChI Key: AUCDZMGSHFYWEZ-ZJUUUORDSA-N
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Description

5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one typically involves the following steps:

    Thiazole Formation: The formation of the thiazole ring through a cyclization reaction involving sulfur and nitrogen sources.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one include:

    5-Chloro-2-methyl-1,2-thiazol-3(2H)-one: Known for its use as a biocide.

    5-Chloro-2-thiophenecarboxylic acid: Used in organic synthesis.

    5-Chloro-2-hydroxypyridine: Acts as a donor ligand in coordination chemistry.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

918107-92-3

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

5-chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3-one

InChI

InChI=1S/C12H10ClNOS/c13-11-7-12(15)14(16-11)10-6-9(10)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10+/m1/s1

InChI Key

AUCDZMGSHFYWEZ-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N2C(=O)C=C(S2)Cl)C3=CC=CC=C3

Canonical SMILES

C1C(C1N2C(=O)C=C(S2)Cl)C3=CC=CC=C3

Origin of Product

United States

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